Urea vs. Ketone Linker: Implications for GFAT Inhibition Potency
In the 1-arylcarbonyl-6,7-dimethoxyisoquinoline GFAT inhibitor series, the ketone carbonyl at the 1-position was explicitly identified as necessary for high GFAT inhibitory potency. [1] Compound 28 (RO0509347), the optimized ketone-linked lead, achieved an IC50 of 1 μM against GFAT and demonstrated significant glucose excursion reduction in an OGTT model in ob/ob mice. [1] The target compound replaces this ketone with a urea carbonyl linker (N-2 directly attached to the carbonyl of the valine urea), which alters the electronic character and hydrogen-bonding geometry at this critical position. While direct GFAT IC50 data for the target compound are not publicly available, the SAR from the Qian et al. series establishes that non-ketone analogs at this position exhibit substantially reduced or abolished GFAT inhibition. This structural distinction is critical for users selecting between the ketone series (for GFAT target engagement) and the urea series (for alternative or polypharmacological profiling).
| Evidence Dimension | GFAT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be substantially reduced relative to ketone series based on class SAR |
| Comparator Or Baseline | Compound 28 (RO0509347, ketone-linked analog): IC50 = 1 μM (GFAT) |
| Quantified Difference | Not quantifiable without direct assay data; qualitative SAR indicates ketone is necessary for high potency |
| Conditions | GFAT enzyme inhibition assay; OGTT efficacy confirmed in ob/ob mouse model |
Why This Matters
This differentiates the compound's target profile from the well-characterized GFAT inhibitor ketone series, guiding users toward applications where GFAT inhibition is not the primary objective or where urea-linked polypharmacology is desirable.
- [1] Qian Y, Ahmad M, Chen S, et al. Discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(21):6264-6269. doi:10.1016/j.bmcl.2011.09.009. The ketone group was found to be necessary for high potency. Compound 28 (RO0509347) demonstrated potent GFAT inhibition (IC50 = 1 μM). View Source
